3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

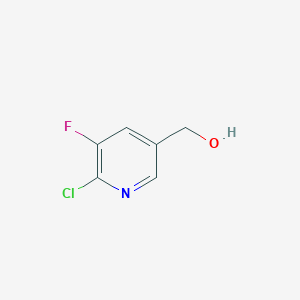

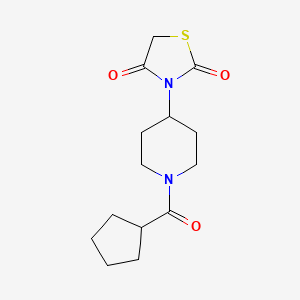

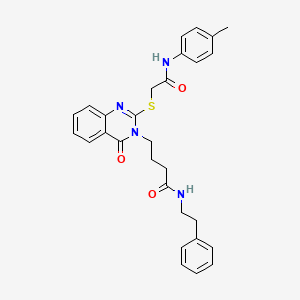

“3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic compound. It contains a thiazolidine-2,4-dione (TZD) moiety, which is a heterocyclic compound containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

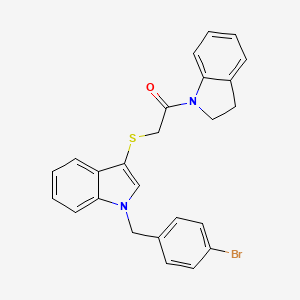

The synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In an attempt to develop novel α-amylase inhibitors, a series of 2,4-thiazolidinedione fused spiropyrrolidine-oxindole and 1,2,3-triazole scaffolds were designed, synthesized via a multi-component approach and characterized using IR, 1H NMR, 13C NMR and DEPT based spectral studies .Molecular Structure Analysis

The molecular structure of “3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione” can be analyzed using various spectroscopic techniques. For instance, IR, 1H NMR, 13C NMR, and DEPT based spectral studies can be used to characterize the compound .Chemical Reactions Analysis

The chemical reactions involving “3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione” can be complex and varied. For instance, modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization are some of the possible chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione” can be determined using various analytical techniques. For instance, IR spectroscopy can provide information about the functional groups present in the compound .Scientific Research Applications

Biological Applications

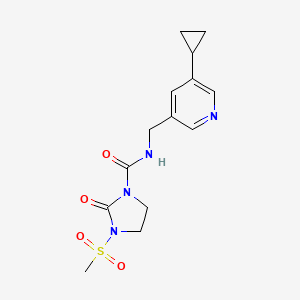

Thiazolidine motifs, which “3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a part of, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Medicinal Chemistry

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . The presence of sulfur enhances their pharmacological properties, making them useful in the synthesis of valuable organic combinations .

Antimicrobial Activity

Thiazolidin-2,4-dione (TZD) analogues, which include “3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione”, exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Antioxidant Activity

TZD analogues also exhibit antioxidant action by scavenging reactive oxygen species (ROS) .

Hypoglycemic Activity

TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This makes them potential candidates for the treatment of diabetes.

Pharmaceutical Applications

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .

Future Directions

The future directions for “3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione” could involve further exploration of its biological activities and potential applications. For instance, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, further studies could explore its potential as a therapeutic agent, given its wide range of biological activities .

Mechanism of Action

Target of Action

The primary target of 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signaling . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

This compound acts as an inhibitor of PTP1B . It interacts with PTP1B, reducing its activity and thereby enhancing insulin signaling . This results in improved insulin resistance, reduced blood glucose levels, and improved glucose tolerance and lipid abnormalities .

Biochemical Pathways

The compound affects the insulin signaling pathway by inhibiting PTP1B . This inhibition enhances insulin signaling, leading to improved insulin resistance and glucose metabolism . The compound’s action on PTP1B also affects lipid metabolism, leading to improvements in lipid abnormalities .

Pharmacokinetics

They are used as vehicles in the synthesis of valuable organic combinations, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The inhibition of PTP1B by 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione leads to enhanced insulin signaling . This results in improved insulin resistance, reduced blood glucose levels, improved glucose tolerance, and improvements in lipid abnormalities . These effects make it a potential therapeutic agent for the treatment of type 2 diabetes and obesity .

properties

IUPAC Name |

3-[1-(cyclopentanecarbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-12-9-20-14(19)16(12)11-5-7-15(8-6-11)13(18)10-3-1-2-4-10/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEGNURIVWRFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807216.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2807217.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide](/img/structure/B2807219.png)

![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)

![6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B2807225.png)

![N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807230.png)

![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)

![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2807234.png)